molecular formula C5H11NO2 B1267432 5-Hydroxypentanamide CAS No. 29686-12-2

5-Hydroxypentanamide

Cat. No.: B1267432
CAS No.: 29686-12-2
M. Wt: 117.15 g/mol
InChI Key: UYOWQFWKDDJSLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxypentanamide can be synthesized through various methods. One common approach involves the direct amidation of esters with sodium amidoboranes. This method is rapid, chemoselective, and does not require catalysts or other reagents . The reaction typically occurs at room temperature and features quantitative conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and efficient methods. These methods often rely on the dehydration of carboxylic acids and amines, either with a catalyst or through the prior conversion of carboxylic acids into activated carboxylates .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypentanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various reagents, including halogenating agents, can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-oxopentanamide.

    Reduction: Formation of 5-aminopentanamide.

    Substitution: Formation of derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

5-Hydroxypentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxypentanamide involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The amide group can participate in hydrogen bonding and other interactions, affecting its biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    Pentanamide: The parent compound without the hydroxyl group.

    5-Aminopentanamide: A derivative with an amino group instead of a hydroxyl group.

    5-Oxopentanamide: An oxidized derivative with a carbonyl group.

Uniqueness

5-Hydroxypentanamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical and physical properties. This functional group enhances its solubility in water and its ability to form hydrogen bonds, making it more reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

5-hydroxypentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-5(8)3-1-2-4-7/h7H,1-4H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOWQFWKDDJSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317028
Record name Pentanamide, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29686-12-2
Record name Pentanamide, 5-hydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310171
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanamide, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxypentanamide
Source European Chemicals Agency (ECHA)
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Record name 5-HYDROXYPENTANAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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